
2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid is a complex organic compound characterized by its bromophenyl and dimethylphenyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 3-bromophenylbenzene is reacted with 3,4-dimethylbenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful temperature control and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography are employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl and dimethylphenyl groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it useful in drug discovery.
Medicine: Research has indicated that derivatives of this compound may have medicinal properties, including anti-inflammatory and antioxidant activities. These properties make it a candidate for developing new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the creation of advanced materials with specific applications.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the derivative and its intended application.
Comparison with Similar Compounds
2-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid
2-(3-Bromophenyl)-3-(2,4-dimethylphenyl)propanoic acid
2-(3-Bromophenyl)-3-(3,5-dimethylphenyl)propanoic acid
Uniqueness: 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid is unique due to its specific arrangement of bromophenyl and dimethylphenyl groups
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C17H17BrO2 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C17H17BrO2/c1-11-6-7-13(8-12(11)2)9-16(17(19)20)14-4-3-5-15(18)10-14/h3-8,10,16H,9H2,1-2H3,(H,19,20) |
InChI Key |
UBQXGIKIOBZZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C2=CC(=CC=C2)Br)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


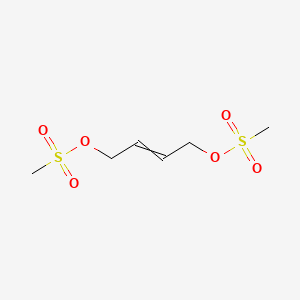
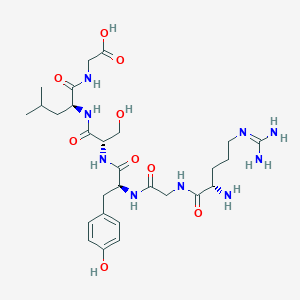
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
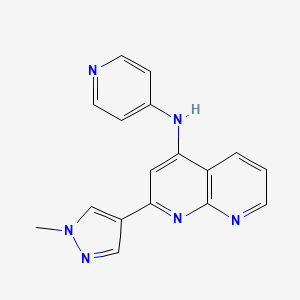

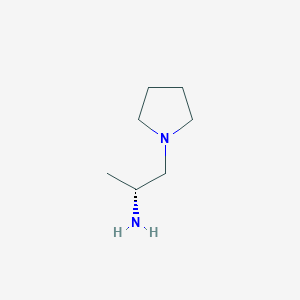
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
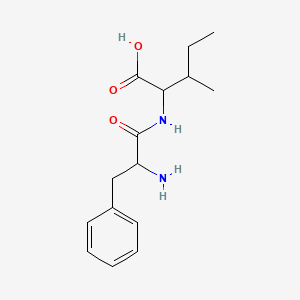
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
